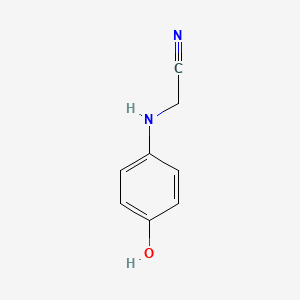
(4-Hydroxyanilino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyanilino)acetonitrile is an organic compound with the chemical formula C8H8N2O. It is characterized by the presence of a hydroxy group (-OH) attached to an aniline ring, which is further connected to an acetonitrile group (-CH2CN). This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyanilino)acetonitrile typically involves the condensation reaction between aniline and hydroxyacetonitrile. The reaction is carried out under controlled pH conditions, usually between 1.5 to 7, using a base catalyst . The molar ratio of aniline to hydroxyacetonitrile is maintained at approximately 1:1 to 1.3:1. The reaction is conducted at temperatures ranging from 70°C to 110°C .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through continuous micro passage reactions. This method ensures high purity (over 98%) and yield (over 99.9%) of the product . The process is designed to be efficient and safe, minimizing the risk of polymerization and explosion under high-temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Hydroxyanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
(4-Hydroxyanilino)acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Hydroxyanilino)acetonitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may affect oxidative stress pathways by undergoing redox reactions, thereby modulating cellular responses.
Comparaison Avec Des Composés Similaires
Hydroxybenzenes: Compounds like hydroquinone and catechol share the hydroxy group on the aromatic ring.
Aniline Derivatives: Compounds such as p-phenylenediamine and p-aminophenol have similar structural features.
Propriétés
Numéro CAS |
28363-27-1 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-(4-hydroxyanilino)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,6H2 |
Clé InChI |
HEWSYZICBOZJRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


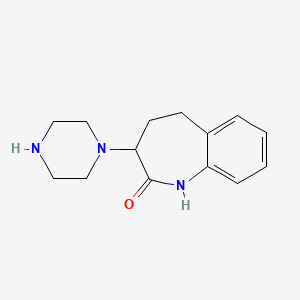
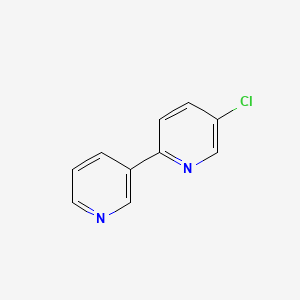
![N'~1~,N'~9~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713373.png)
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11713374.png)
![ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11713386.png)
![2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11713391.png)

![2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11713418.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)
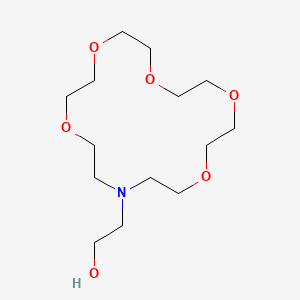
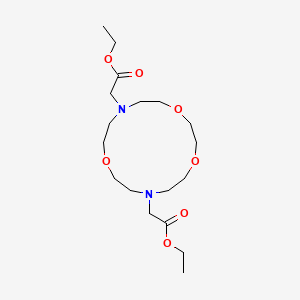
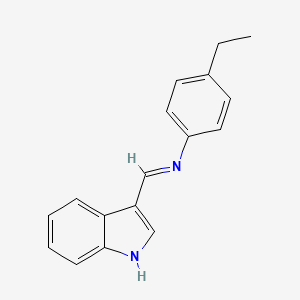
![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)
![(5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713448.png)
